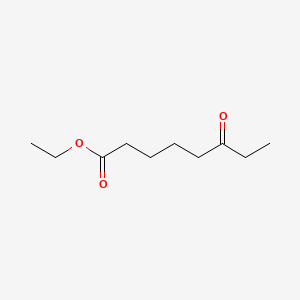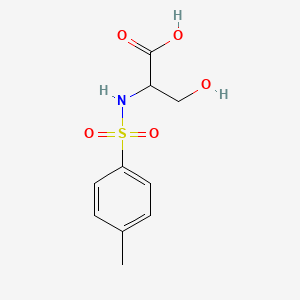
5-amino-1-(2,5-dichlorophényl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is a chemical compound with the molecular formula C11H8Cl2N4 . It is a type of pyrazole, a class of organic compounds that are used as building blocks in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine . A multistep flow sequence has also been developed to generate a collection of 5-amino-4-cyano-1,2,3-triazoles directly from aniline starting materials .Molecular Structure Analysis
The molecular structure of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole can be represented by the InChI code 1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 .Chemical Reactions Analysis
5-Amino-pyrazoles, such as 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole has a molecular weight of 267.12 . It is a weak base .Applications De Recherche Scientifique
Activité inhibitrice de l'uréase
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de l'uréase. L'uréase est une enzyme qui catalyse l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone, ce qui est crucial pour la survie de certaines bactéries comme Helicobacter pylori. L'inhibition de l'uréase peut être une stratégie efficace pour traiter les infections causées par ces bactéries. De nouveaux dérivés du 5-amino-1-(2,5-dichlorophényl)-1H-pyrazole-4-carbonitrile ont montré des résultats prometteurs in vitro, un dérivé présentant une concentration inhibitrice (CI50) de 2,85 µM, indiquant une forte activité contre l'enzyme .
Conception d'agents anticancéreux
L'approche de l'hybridation des pharmacophores, qui combine plusieurs pharmacophores en un seul composé, a été appliquée à ce composé pour la conception d'agents anticancéreux. La structure du composé permet l'intégration avec d'autres fragments chimiques, ce qui pourrait conduire au développement de nouvelles petites molécules ayant des propriétés anticancéreuses. Un criblage in vitro de l'activité anticancéreuse a été réalisé, mettant en évidence le potentiel du composé dans la recherche sur le cancer .
Synthèse chimique
Dans le domaine de la chimie synthétique, le this compound sert de matière première ou d'intermédiaire pour la synthèse de divers composés chimiques. Ses sites réactifs lui permettent de subir d'autres transformations chimiques, telles que l'alkylation et l'acylation, pour produire de nouveaux dérivés ayant des activités biologiques potentielles .
Études d'interaction enzymatique
La capacité du composé à interagir avec les enzymes, telles que l'uréase, le rend précieux pour l'étude des interactions enzyme-ligand. Des simulations d'amarrage moléculaire peuvent être réalisées pour comprendre comment le composé et ses dérivés se lient aux sites actifs des enzymes, fournissant des informations sur la conception d'inhibiteurs enzymatiques plus efficaces .
Mécanisme D'action
Target of Action
Similar compounds have shown significant activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown anticancer activity, suggesting that they may interact with cellular targets to inhibit cell proliferation or induce apoptosis .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation, apoptosis, or dna repair .
Result of Action
Given its potential anticancer activity, it may induce changes at the molecular and cellular levels that result in inhibited cell proliferation or induced apoptosis .
Orientations Futures
The future directions for 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole could involve further exploration of its synthesis methods and potential applications, especially in the field of pharmaceutics and medicinal chemistry . It could also be interesting to investigate its properties and potential uses in more detail.
Analyse Biochimique
Biochemical Properties
5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs) and other kinases, which are essential for cell cycle regulation . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to alterations in cellular functions.
Cellular Effects
The effects of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of p38MAPK, a protein kinase involved in inflammatory responses and stress signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with CDKs can inhibit their activity, leading to cell cycle arrest and potential apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced .
Metabolic Pathways
5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its interaction with metabolic enzymes can alter the production of key metabolites, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can influence its accumulation in certain cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Propriétés
IUPAC Name |
5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSMXEYBNRLGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315540 | |
| Record name | MLS003115690 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73594-96-4 | |
| Record name | MLS003115690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115690 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















